molecular formula C17H17N3O4S B2922915 N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251610-03-3

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2922915
CAS No.: 1251610-03-3
M. Wt: 359.4
InChI Key: GEAVHUMONZKJHB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring. Finally, the acetamide group is introduced through an acylation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets compared to similar compounds .

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring and subsequent acetamide formation. The detailed synthetic route typically involves:

  • Formation of Oxadiazole : Reacting appropriate thiophenes with hydrazides to form 1,3,4-oxadiazoles.
  • Acetamide Formation : Introducing the acetamido group through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
N-Acetyl derivativeA549 (lung cancer)<0.14
Similar oxadiazoleHCT116 (colon cancer)0.67
Another derivativeMDA-MB-435 (melanoma)6.82

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to modulate various molecular targets:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds in this class have been shown to inhibit PTPs which are crucial in regulating cell signaling pathways involved in cancer progression .
  • Induction of Apoptosis : Research indicates that derivatives can trigger apoptotic pathways in cancer cells. For instance, studies report IC50 values indicating effective apoptosis induction across several cancer types .
  • Antiviral Activity : Some oxadiazole derivatives exhibit antiviral properties against RNA viruses, suggesting a broader spectrum of biological activity beyond anticancer effects .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Zhang et al. (2023) synthesized various 1,3,4-oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. The most potent compound showed an IC50 value significantly lower than standard controls .
  • Research on Antiproliferative Effects : A study focusing on new oxadiazole derivatives reported that specific compounds exhibited remarkable antiproliferative activity against glioma and lung cancer cell lines with IC50 values as low as 1.59 µM .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-13-4-3-11(14(7-13)23-2)9-18-15(21)8-16-19-20-17(24-16)12-5-6-25-10-12/h3-7,10H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAVHUMONZKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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